![molecular formula C23H26N2O4 B1244932 2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid](/img/structure/B1244932.png)
2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid is an amidobenzoic acid.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Studies
- Synthesis of Cyclohexanecarboxylate Derivatives : Research has shown that methyl-substituted 1-chloro-2-oxo-1-cyclohexanecarboxylic esters can be treated to produce methyl-substituted 1-cyclopentene-1-carboxylic esters. These derivatives have significance in the synthesis of various natural products and intermediates, including compounds like 4,4-dimethyl-1-cyclopentene-1-carbaldehyde and α-(3-methyl-1-cyclopentenyl)propionic acid (TakedaAkira & TsuboiSadao, 1977).
- Michael Addition Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate has been used in Michael addition reactions with methyl vinyl ketone, leading to the production of ethyl 2-oxo-1-(3-oxo-1-butyl)-1-cyclohexanecarboxylate. Such reactions are important for the synthesis of complex organic molecules (Jun-ichi Tateiwa & A. Hosomi, 2001).
Photoreactions and Catalysis
- Photochemical Reactions : Ethyl 2-oxo-1-cyclohexanecarboxylate, when subjected to photochemical reactions, has been shown to produce various ω-substituted esters. These reactions highlight the reactivity of cyclohexanone derivatives under light-induced conditions, which is useful in synthetic organic chemistry (M. Tokuda, Yoshihiko Watanabe & M. Itoh, 1978).
- Catalysis in Alkane Functionalization : A µ-oxo-di-µ-acetatodiiron(III) complex with similar structural motifs has shown efficiency in catalyzing the oxygenation of various alkanes. This highlights its potential role in facilitating chemical transformations in organic synthesis (M. Kodera, H. Shimakoshi & K. Kano, 1996).
Applications in Organic Synthesis
- Synthesis of Dihydropyridine Derivatives : Compounds like 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione, which share structural similarities, have been used to produce 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives. These are significant as drug precursors or ligands in medicinal chemistry (V. Dotsenko et al., 2019).
- Synthesis of Imidazole Derivatives : Methyl 3-anilino-2-(benzoylamino)but-2-enoates, structurally related, have been used to synthesize methyl 1-aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates. This showcases the versatility of such compounds in synthesizing heterocyclic compounds, which are vital in drug discovery (T. Celestina et al., 2004).
Propiedades
Nombre del producto |
2-[Oxo-[2-[oxo-(2-phenylethylamino)methyl]anilino]methyl]-1-cyclohexanecarboxylic acid |
|---|---|
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-[[2-(2-phenylethylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H26N2O4/c26-21(24-15-14-16-8-2-1-3-9-16)19-12-6-7-13-20(19)25-22(27)17-10-4-5-11-18(17)23(28)29/h1-3,6-9,12-13,17-18H,4-5,10-11,14-15H2,(H,24,26)(H,25,27)(H,28,29) |
Clave InChI |
AALCHAKPJXCSQC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



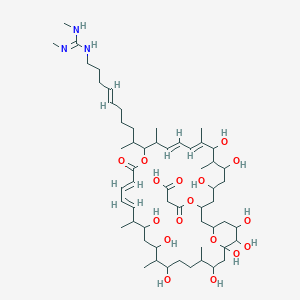
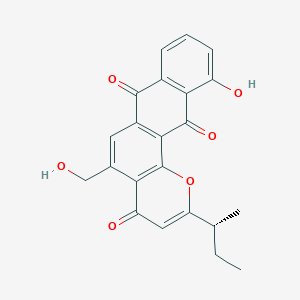
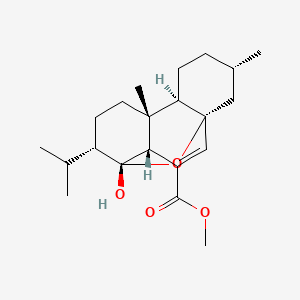
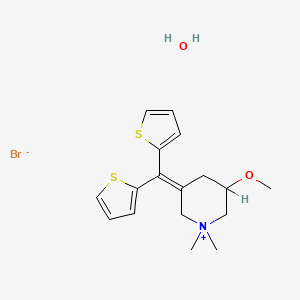
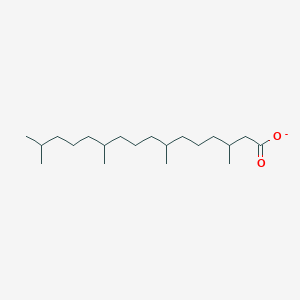


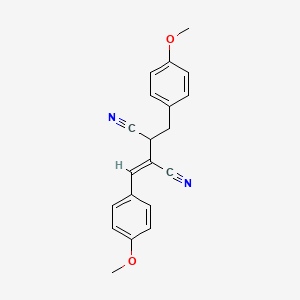
![(9E,12E)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-6-[(1R)-1-hydroxy-2-(4-hydroxyphenyl)ethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1244867.png)
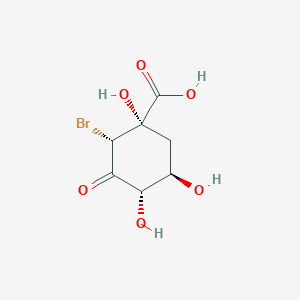
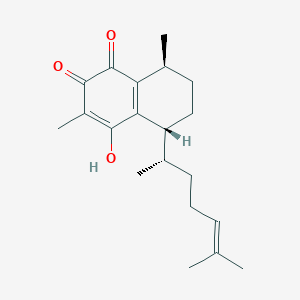
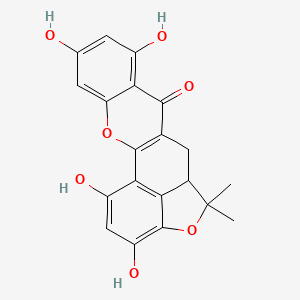
![(4S)-1-[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]-4-hydroxy-8-(4-hydroxyphenyl)octane-2,6-dione](/img/structure/B1244872.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1244874.png)